molecular formula C11H7ClN2O2 B12066577 2-Chloro-6-(pyridin-2-yl)pyridine-3-carboxylic acid

2-Chloro-6-(pyridin-2-yl)pyridine-3-carboxylic acid

Katalognummer: B12066577
Molekulargewicht: 234.64 g/mol
InChI-Schlüssel: LDDOJBNVZIOQJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(pyridin-2-yl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound features a pyridine ring substituted at the 2 and 6 positions with a chlorine atom and a pyridin-2-yl group, respectively, and a carboxylic acid group at the 3 position. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyridin-2-yl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(pyridin-2-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine rings.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a pyridine N-oxide.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(pyridin-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Chloro-6-(pyridin-2-yl)pyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-3-pyridinecarboxylic acid: Similar structure but lacks the pyridin-2-yl group.

    6-(Pyridin-2-yl)pyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom.

    2-Bromo-6-(pyridin-2-yl)pyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-Chloro-6-(pyridin-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both a chlorine atom and a pyridin-2-yl group on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Eigenschaften

Molekularformel

C11H7ClN2O2

Molekulargewicht

234.64 g/mol

IUPAC-Name

2-chloro-6-pyridin-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H7ClN2O2/c12-10-7(11(15)16)4-5-9(14-10)8-3-1-2-6-13-8/h1-6H,(H,15,16)

InChI-Schlüssel

LDDOJBNVZIOQJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=NC(=C(C=C2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.